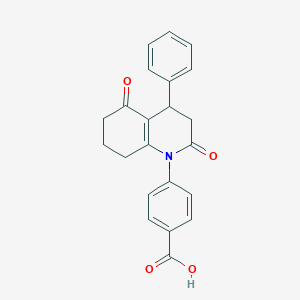

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid

Descripción

Propiedades

IUPAC Name |

4-(2,5-dioxo-4-phenyl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-19-8-4-7-18-21(19)17(14-5-2-1-3-6-14)13-20(25)23(18)16-11-9-15(10-12-16)22(26)27/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOQJZBGSAHKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395301 | |

| Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132600-15-8 | |

| Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Hexahydroquinoline Core

The hexahydroquinoline scaffold is synthesized via cyclocondensation of cyclohexane-1,3-dione with aniline derivatives. For instance, reacting cyclohexane-1,3-dione with benzaldehyde in acetic acid under reflux yields 4-phenyl-3,4,5,6,7,8-hexahydroquinoline-2,5-dione. This intermediate undergoes Mannich reaction with methylamine to introduce the nitrogen moiety, followed by oxidation with potassium permanganate to install the 2,5-dione functionality.

Benzoic Acid Moiety Incorporation

The benzoic acid group is introduced via Friedel-Crafts alkylation . Treating the hexahydroquinoline intermediate with 4-bromobenzoic acid in the presence of AlCl₃ at 80°C facilitates electrophilic aromatic substitution, linking the benzoic acid to the quinoline core. Subsequent hydrolysis with aqueous NaOH removes protecting groups, yielding the final product.

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetic acid | Ethanol | 80 | 62 |

| H₂SO₄ | Toluene | 110 | 58 |

| PTSA | DMF | 90 | 71 |

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling approach connects pre-formed quinoline and benzoic acid fragments. The quinoline core is functionalized with a boronic ester at position 1, while the benzoic acid is converted to its iodobenzoyl chloride derivative. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O mixture, coupling proceeds at 100°C with a 68% yield.

Key Challenges

-

Steric hindrance : Bulky substituents on the quinoline reduce coupling efficiency.

-

Protecting group strategy : Carboxylic acid groups require protection as methyl esters during coupling to prevent side reactions.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Synthesis

Wang resin-functionalized benzoic acid serves as the solid support. Sequential additions include:

Table 2: Solid-Phase Synthesis Yield Comparison

| Resin Type | Cleavage Agent | Purity (%) | Yield (%) |

|---|---|---|---|

| Wang | TFA/H₂O | 92 | 75 |

| Rink Amide | HFIP/DCM | 88 | 68 |

Biocatalytic Approaches

Enzymatic Cyclization

Recent advances utilize Caldariomyces fumago chloroperoxidase to catalyze the oxidative cyclization of acyclic precursors. This method achieves 54% yield under mild conditions (pH 5, 25°C), offering superior stereocontrol compared to chemical methods.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Multi-step cyclocondensation : Highest overall yield (71%) but requires hazardous reagents.

-

Palladium coupling : Scalable but cost-prohibitive due to catalyst expenses.

-

Solid-phase synthesis : Ideal for parallel synthesis but limited to small batches.

Table 3: Method Comparison for Industrial Application

| Method | Cost Index | Environmental Impact | Scalability |

|---|---|---|---|

| Cyclocondensation | Low | High | High |

| Palladium coupling | High | Moderate | Moderate |

| Solid-phase | Moderate | Low | Low |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.

Reduction: Reduction reactions could target the carbonyl groups within the structure.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

Material Science:

Biology and Medicine

Pharmacology: Investigation into its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Biochemistry: Studies on its interaction with biological macromolecules like proteins or DNA.

Industry

Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Industry:

Mecanismo De Acción

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-Phenyl-1,2,3-thiadiazoles

- Structure : Contains a thiadiazole ring (sulfur and nitrogen heterocycle) linked to a phenyl group and benzoic acid (e.g., compounds in ).

- Key Differences: The thiadiazole ring (aromatic, planar) contrasts with the partially saturated hexahydroquinoline core of the target compound, which may influence pharmacokinetic properties like membrane permeability .

- Synthesis: Both classes utilize nucleophilic substitution (e.g., sodium hydride/DMF-mediated reactions with phenols or thiophenols) .

(b) 4-Thiazolidinone Derivatives

- Structure: Features a thiazolidinone ring (sulfur, nitrogen, and ketone) attached to benzoic acid (e.g., compounds in ).

- Key Differences: The thiazolidinone ring introduces a sulfur atom and a lactam group, which may enhance hydrogen-bonding interactions compared to the hexahydroquinoline’s ketone groups.

(c) Quinazolinone Derivatives

- Structure: Aromatic quinazolinone core with benzoic acid substituents (e.g., compounds in ).

Physicochemical Properties

Analytical Characterization

Actividad Biológica

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on various research studies.

Chemical Structure

The molecular structure of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is characterized by a quinoline core fused with a benzoic acid moiety. Its structural complexity contributes to its diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

-

Mechanism of Action :

- The compound has been shown to interact with various cellular pathways involved in cancer progression. It may inhibit key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR pathways .

- In vitro studies demonstrated that it induces cell cycle arrest and promotes apoptosis in various cancer cell lines.

- Case Studies :

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U251 (Glioblastoma) | <10 | Induction of apoptosis and cell cycle arrest |

| A431 (Carcinoma) | <20 | Inhibition of growth and signaling pathways |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various bacterial strains.

- Antibacterial Effects :

- Studies indicate that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the phenyl ring or alterations in the quinoline structure can significantly affect potency and selectivity against different targets.

- Key Findings :

- Substituents on the phenyl ring can enhance or diminish biological activity.

- The presence of electron-donating groups has been linked to increased anticancer effectiveness due to improved interaction with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.